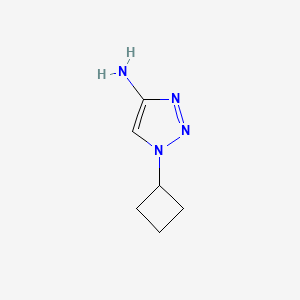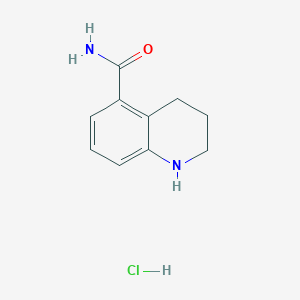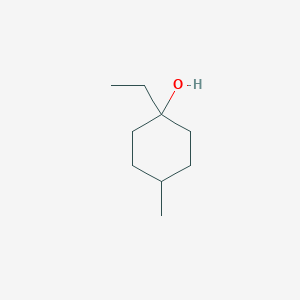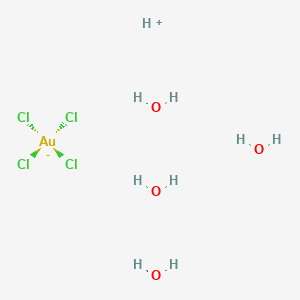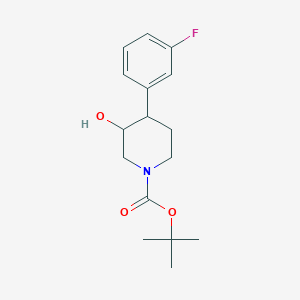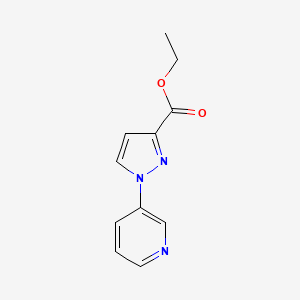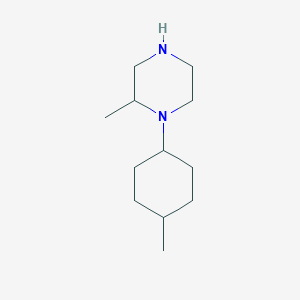![molecular formula C8H11NO B13179376 4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13179376.png)
4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-1-oxaspiro[23]hexane-2-carbonitrile is a chemical compound with the molecular formula C₈H₁₁NO It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclobutane ring, with a nitrile group attached to the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile typically involves the reaction of 3-methylenecyclobutane-1-carbonitrile with an appropriate oxidizing agent to form the spirocyclic oxirane structure. One common method involves the use of N-bromosuccinimide (NBS) in aqueous dioxane, followed by dehydrobromination to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include N-bromosuccinimide (NBS) and other halogenating agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrile derivatives.
Applications De Recherche Scientifique
4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile involves its interaction with molecular targets through its nitrile and oxirane functional groups. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions, while the oxirane ring can undergo ring-opening reactions, leading to the formation of various derivatives. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Oxaspiro[2.3]hexane-5-carbonitrile
- Methyl 1-Oxaspiro[2.3]hexane-5-carboxylate
Uniqueness
4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile is unique due to its specific substitution pattern, which includes two methyl groups on the spirocyclic structure. This substitution can influence the compound’s reactivity and interaction with other molecules, distinguishing it from other similar spirocyclic compounds .
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO/c1-5-3-8(6(5)2)7(4-9)10-8/h5-7H,3H2,1-2H3 |
Clé InChI |
XEZNLSZBCIPBTI-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(C1C)C(O2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate](/img/structure/B13179299.png)
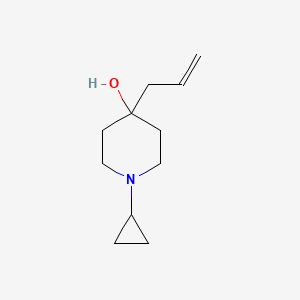
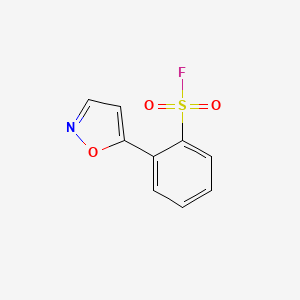
![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13179327.png)

![1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13179342.png)
